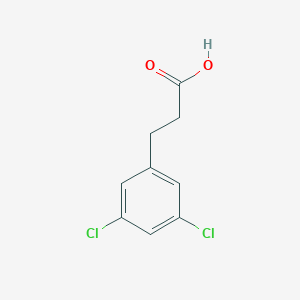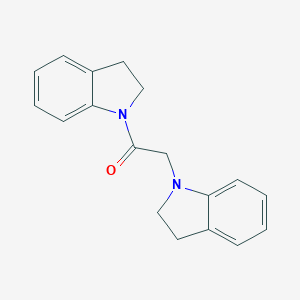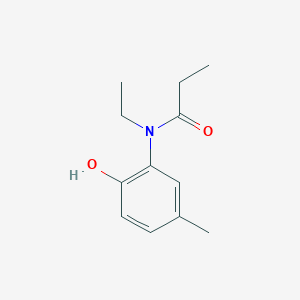
3-(3,5-Dichlorophenyl)propanoic acid
Descripción general
Descripción
“3-(3,5-Dichlorophenyl)propanoic acid” is a chemical compound with the empirical formula C9H8Cl2O2 . It has a molecular weight of 219.06 .
Molecular Structure Analysis
The molecular structure of “3-(3,5-Dichlorophenyl)propanoic acid” consists of a propanoic acid group attached to a phenyl group, which is substituted with two chlorine atoms at the 3rd and 5th positions .
Physical And Chemical Properties Analysis
“3-(3,5-Dichlorophenyl)propanoic acid” is a solid compound . It has a melting point range of 56-60 °C .
Aplicaciones Científicas De Investigación
1. Organic Synthesis and Structural Characterization
3-(3,5-Dichlorophenyl)propanoic acid plays a role in the synthesis of various organic compounds. For instance, Yan Shuang-hu (2014) described the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid, highlighting its use in organic synthesis and structural characterization through methods like IR, 1H NMR, and X-ray diffraction (Yan Shuang-hu, 2014).
2. Photochemical Behavior Studies
Research by L. Meunier, Emmanuelle Gauvin, and P. Boule (2002) investigated the photochemical behavior of dichlorprop, a compound related to 3-(3,5-Dichlorophenyl)propanoic acid, under various conditions. Their work contributes to understanding the complex photochemical reactions and formation of photoproducts, which is vital in environmental chemistry (L. Meunier, Emmanuelle Gauvin, & P. Boule, 2002).
3. Reactivity with Other Chemicals
Z. Qiang et al. (2010) studied the reactivity of compounds similar to 3-(3,5-Dichlorophenyl)propanoic acid, such as 3-(trichlorogermyl)propanoic acid, highlighting its unusual properties when reacting with other chemicals like phenylmagnesium bromide (Z. Qiang et al., 2010).
4. Applications in Advanced Oxidation Processes
The study of organic intermediates in the degradation of related compounds by advanced oxidation processes, as investigated by Yunfu. Sun and J. Pignatello (1993), is crucial for wastewater treatment and environmental remediation. This research helps in understanding the transformation products and pathways in such processes (Yunfu. Sun & J. Pignatello, 1993).
5. Derivatization for Fluorescence Studies
V. Frade et al. (2007) explored the derivatization of amino acids with compounds like 3-(Naphthalen-1-ylamino)propanoic acid, a derivative of 3-(3,5-Dichlorophenyl)propanoic acid, for fluorescence studies. This application is significant in biological assays and research involving fluorescent labeling of biomolecules (V. Frade et al., 2007).
6. Exploration in Polymer Chemistry
Acerina Trejo-Machin et al. (2017) utilized phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a compound similar to 3-(3,5-Dichlorophenyl)propanoic acid, in the creation of polybenzoxazine, demonstrating its potential in polymer chemistry for creating new materials (Acerina Trejo-Machin et al., 2017).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . This means it is harmful if swallowed and causes serious eye irritation . Safety measures should include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
3-(3,5-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQICJNXGCGRFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356061 | |
| Record name | 3-(3,5-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichlorophenyl)propanoic acid | |
CAS RN |
95333-95-2 | |
| Record name | 3-(3,5-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-Dichlorophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)


![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)

![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)
